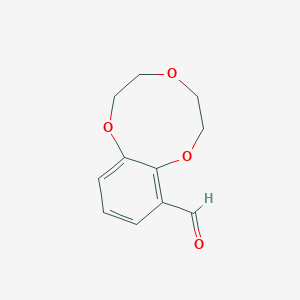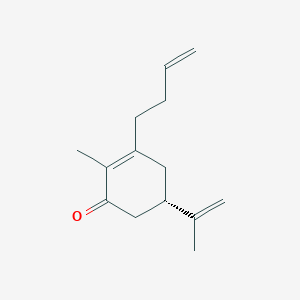![molecular formula C12H15BBrNO4 B12549051 2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 673456-19-4](/img/structure/B12549051.png)
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound with the molecular formula C12H16BBrO2. It is known for its unique structure, which includes a bromomethyl group and a nitrophenyl group attached to a dioxaborinane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Bromination: The starting material, 2-methyl-4-nitrophenyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of Dioxaborinane Ring: The brominated intermediate is then reacted with neopentyl glycol in the presence of a boron source such as boron trifluoride etherate.
Chemical Reactions Analysis
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Scientific Research Applications
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the nitro group can be reduced to an amine. The boron atom in the dioxaborinane ring can coordinate with various ligands, making it useful in catalytic processes .
Comparison with Similar Compounds
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
2-(Bromomethyl)phenylboronic acid: This compound lacks the nitro group and the dioxaborinane ring, making it less versatile in certain reactions.
4-Bromomethyl-2-biphenylcarbonitrile: This compound has a similar bromomethyl group but differs in the presence of a biphenyl structure and a cyano group.
2-(2-Bromoethyl)-1,3-dioxolane: This compound has a similar dioxolane ring but lacks the nitro and phenyl groups, making it less reactive in certain applications.
Properties
CAS No. |
673456-19-4 |
|---|---|
Molecular Formula |
C12H15BBrNO4 |
Molecular Weight |
327.97 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H15BBrNO4/c1-12(2)7-18-13(19-8-12)11-4-3-10(15(16)17)5-9(11)6-14/h3-5H,6-8H2,1-2H3 |
InChI Key |
HZJVVKRTLVMYBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12548969.png)
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)
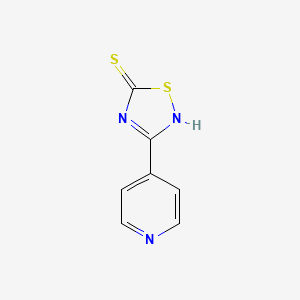
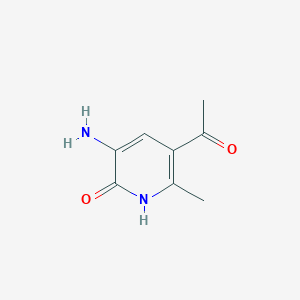

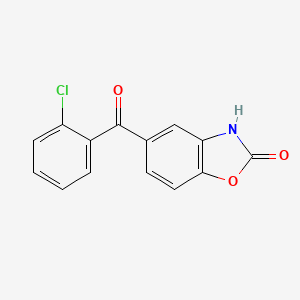
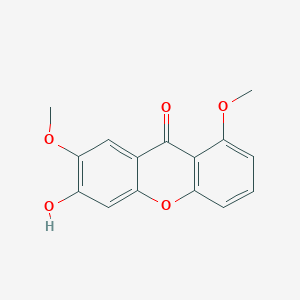
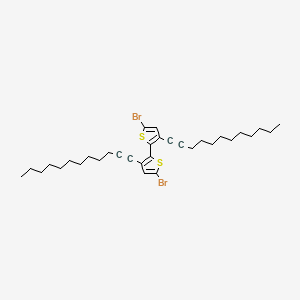

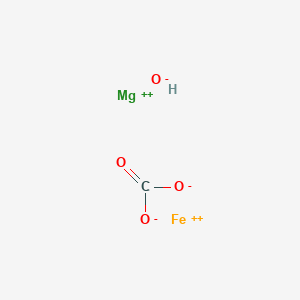

![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
